Chloral
Overview
Description
Mechanism of Action
Target of Action
Chloral, also known as this compound Hydrate, is a sedative and hypnotic drug . The primary target of this compound is the central nervous system . It acts as a depressant, with its effects primarily manifesting as sedation .
Mode of Action
This compound is rapidly metabolized in the body to form an active metabolite, Trichloroethanol . This metabolite exerts barbiturate-like effects on Gamma-aminobutyric acid (GABA) receptors . GABA receptors are inhibitory neurotransmitters in the brain, and their activation leads to a decrease in nerve cell activity. This results in sedative effects, reducing anxiety and promoting sleep .
Biochemical Pathways
The biochemical pathway of this compound involves its metabolism by the liver and erythrocytes to form Trichloroethanol, an active metabolite . This reaction is catalyzed by alcohol dehydrogenase and other enzymes . Oxidation of this compound Hydrate and Trichloroethanol to Trichloroacetic acid in the liver and kidneys also occurs to a lesser extent .
Pharmacokinetics
This compound Hydrate exhibits good bioavailability as it is rapidly absorbed in the gastrointestinal tract following oral or rectal administration . It is metabolized by the liver and erythrocytes to form Trichloroethanol, which is an active metabolite . This compound Hydrate and its active metabolite, Trichloroethanol, have been detected in cerebrospinal fluid, umbilical cord blood, fetal blood, and amniotic fluid .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of GABA receptors, leading to decreased nerve cell activity . This results in sedative effects, reducing anxiety and promoting sleep . In addition, Trichloroethanol, the active metabolite of this compound, has been found to modulate tetrodotoxin-resistant Na+ channels in rat nociceptive neurons, potentially contributing to this compound’s analgesic efficacy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can be influenced by factors such as the patient’s overall health status, other medications they may be taking, and their individual metabolic response to the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloroacetaldehyde can be synthesized through the chlorination of acetaldehyde in the presence of hydrochloric acid . The reaction is catalyzed by antimony trichloride and involves the following steps:
Chlorination: Acetaldehyde is treated with chlorine gas in the presence of hydrochloric acid to form chloral hydrate.
Dehydration: The this compound hydrate is then dehydrated using concentrated sulfuric acid to yield trichloroacetaldehyde.
Industrial Production Methods: In industrial settings, trichloroacetaldehyde is produced by chlorinating ethanol or acetaldehyde. The reaction mixture is distilled to separate this compound hydrate, which is then dehydrated to obtain trichloroacetaldehyde . This method is efficient and yields high-purity trichloroacetaldehyde .
Chemical Reactions Analysis
Types of Reactions: Trichloroacetaldehyde undergoes various chemical reactions, including:
Hydration: Reacts with water to form chloral hydrate.
Addition Reactions: Forms adducts with alcohols and other nucleophiles.
Oxidation: Can be oxidized to trichloroacetic acid.
Common Reagents and Conditions:
Water: For hydration reactions to form this compound hydrate.
Alcohols: For forming adducts.
Oxidizing Agents: Such as chlorine for oxidation reactions.
Major Products:
This compound Hydrate: Formed by hydration.
Trichloroacetic Acid: Formed by oxidation.
Scientific Research Applications
Trichloroacetaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pesticides like DDT.
Biology: Studied for its effects on mitochondrial function and oxidative stress.
Medicine: Historically used in the production of chloral hydrate, a sedative.
Industry: Utilized in the production of resins and other industrial chemicals.
Comparison with Similar Compounds
Fluoral: A related compound with similar chemical properties.
Bromal: Another halogenated aldehyde with comparable reactivity.
Iodal: Similar in structure but contains iodine instead of chlorine.
Uniqueness: Trichloroacetaldehyde is unique due to its high reactivity and ability to form stable hydrates and adducts. Its role in the synthesis of chloral hydrate and its historical significance in medicine further distinguish it from other similar compounds .
Properties
IUPAC Name |
2,2,2-trichloroacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O/c3-2(4,5)1-6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFLGKNGCAIQMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O | |
Record name | TRICHLOROACETALDEHYDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25154-92-1 | |
Record name | Acetaldehyde, 2,2,2-trichloro-, homopolymer | |
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DSSTOX Substance ID |
DTXSID7024744 | |
Record name | Chloral | |
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Molecular Weight |
147.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trichloroacetaldehyde appears as a colorless oily liquid with a penetrating odor. Reacts with water and denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion and inhalation. Used to make pesticides., Liquid, Colorless liquid with an irritating odor; [HSDB] Odor is pungent and irritating; [MSDSonline] | |
Record name | TRICHLOROACETALDEHYDE | |
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Record name | Acetaldehyde, 2,2,2-trichloro- | |
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Record name | Chloral | |
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Boiling Point |
208 °F at 760 mmHg (NTP, 1992), 97.8 °C at 760 mm Hg | |
Record name | TRICHLOROACETALDEHYDE | |
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Flash Point |
167 °F (NTP, 1992), 75 °C | |
Record name | TRICHLOROACETALDEHYDE | |
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Solubility |
Reaction (NTP, 1992), Freely soluble in water forming chloral hydrate, Soluble in ethanol, ether, Soluble in chloroform, In water, 8.3X10+6 mg/L at 25 °C | |
Record name | TRICHLOROACETALDEHYDE | |
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Density |
1.51 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.510 at 20 °C/4 °C; 1.404 at 25 °C/4 °C | |
Record name | TRICHLOROACETALDEHYDE | |
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Vapor Density |
5.1 (Air = 1) | |
Record name | CHLORAL | |
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Vapor Pressure |
35 mmHg at 68 °F ; 40 mmHg at 68.4 °F; 760 mmHg at 207.9 °F (NTP, 1992), 50.0 [mmHg], VP: 35 mm Hg at 20 °C, 50 mm Hg at 25 °C | |
Record name | TRICHLOROACETALDEHYDE | |
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Mechanism of Action |
CHLORAL HYDRATE HAS CNS DEPRESSANT EFFECTS ... MECHANISM OF ACTION OF DRUG IS NOT COMPLETELY KNOWN. CNS DEPRESSANT EFFECT ... IS BELIEVED TO BE CHIEFLY DUE TO ITS METABOLITE, TRICHLOROETHANOL ... /CHLORAL HYDRATE/ | |
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Impurities |
Technical-grade chloral ranges in purity from 94 to 99 wt %, with water being the main impurity. Other impurities sometimes present are chloroform, hydrogen chloride, dichloroacetaldehyde, and phosgene. | |
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Color/Form |
Colorless, mobile, oily liquid | |
CAS No. |
75-87-6 | |
Record name | TRICHLOROACETALDEHYDE | |
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Record name | Trichloroacetaldehyde | |
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Record name | Acetaldehyde, 2,2,2-trichloro- | |
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Record name | Trichloroacetaldehyde | |
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Melting Point |
-71.5 °F (NTP, 1992), -57.5 °C | |
Record name | TRICHLOROACETALDEHYDE | |
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Retrosynthesis Analysis
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